6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC17477469
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O2 |
|---|---|
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H7N3O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,12,13)(H3,9,10,11) |
| Standard InChI Key | NISSJEDUTNKCHD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1C=C(N2)C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (IUPAC name: 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) is a nitrogen-containing bicyclic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol. Its structure comprises a pyrrolo[2,3-b]pyridine scaffold, where the pyrrole ring is fused to a pyridine ring at the 2,3- and b-positions, respectively. The amino (-NH₂) and carboxylic acid (-COOH) substituents are located at the 6- and 2-positions of the fused system, respectively.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| XLogP3 (Partition Coeff) | 1.91 | |
| Topological Polar SA | 65.98 Ų | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 5 |
The Canonical SMILES notation for this compound is C1=CC(=NC2=C1C=C(N2)C(=O)O)N, reflecting the connectivity of the fused rings and substituents. Its InChIKey (NISSJEDUTNKCHD-UHFFFAOYSA-N) provides a unique identifier for database searches and structural comparisons.
Structural Analogues and Comparative Analysis
A related isomer, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS# 898746-35-5), shares the same core but differs in substituent positioning . Comparative data reveal distinct physicochemical profiles:
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Density: 1.5±0.1 g/cm³ (isomer) vs. unreported for the 6-amino derivative .
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Boiling Point: 446.8±25.0°C (isomer) vs. undetermined for the target compound .
These differences underscore the impact of functional group placement on material properties, influencing solubility and reactivity in synthetic applications .
Synthesis and Manufacturing Considerations
General Synthetic Strategies
Pyrrolopyridine derivatives typically require multistep syntheses involving cyclization reactions. While specific protocols for 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid remain proprietary, patent literature on analogous heterocycles suggests common approaches:
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Krohnke Cyclization: Utilizes α,β-unsaturated ketones and ammonium acetate to form pyrrolopyridine cores .
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Palladium-Catalyzed Cross-Coupling: Introduces substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions .
For example, AU2014275643B2 describes the synthesis of pyrrolo[2,3-b]pyridine carboxamides using nitro-substituted intermediates, which may parallel routes to the amino-carboxylic acid variant .
Challenges in Optimization
Key hurdles include:
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Regioselectivity: Ensuring proper orientation of amino and carboxylic acid groups during ring formation.
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Protection-Deprotection: Managing reactive functional groups to prevent side reactions.
Advances in flow chemistry and catalytic asymmetric synthesis could enhance yield and purity, though scalability remains a concern for industrial production .
Physicochemical and Spectroscopic Properties
Table 2: Predicted ADME Properties
| Parameter | Prediction | Method |
|---|---|---|
| LogP (Lipophilicity) | 1.91 | XLogP3 |
| PSA (Polar Surface Area) | 65.98 Ų | Ertl et al. |
| Bioavailability Score | 0.55 | SwissADME |
These properties suggest moderate membrane permeability, positioning the compound as a candidate for further pharmacokinetic optimization.
Industrial and Regulatory Considerations
Patent Landscape
Key patents covering pyrrolopyridine derivatives include:
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AU2014275643B2: Protects heterocyclic derivatives for inflammatory and oncologic indications .
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CN105283443A: Claims compositions targeting aberrant kinase activity .
These filings emphasize the commercial value of pyrrolopyridine scaffolds, though freedom-to-operate analyses are essential for developmental planning.
Future Directions and Research Opportunities
Synthetic Chemistry Innovations
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Continuous Flow Synthesis: Mitigating exothermic risks in large-scale cyclizations.
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Biocatalytic Routes: Enantioselective enzymatic methods to access chiral derivatives.
Translational Medicine Applications
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